5-Hydroxypyrimidine-2(1H)-thione 5-Hydroxypyrimidine-2(1H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17863135
InChI: InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8)
SMILES:
Molecular Formula: C4H4N2OS
Molecular Weight: 128.15 g/mol

5-Hydroxypyrimidine-2(1H)-thione

CAS No.:

Cat. No.: VC17863135

Molecular Formula: C4H4N2OS

Molecular Weight: 128.15 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxypyrimidine-2(1H)-thione -

Specification

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
IUPAC Name 5-hydroxy-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8)
Standard InChI Key YQCYXOIHBASUGP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=S)N1)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Hydroxypyrimidine-2(1H)-thione (C₄H₄N₂OS) consists of a six-membered pyrimidine ring with substituents at positions 2 and 5. The thione group at position 2 exists in equilibrium with its thiol tautomer, a phenomenon well-documented in analogous compounds like pyrazine-2(1H)-thione . The hydroxyl group at position 5 introduces hydrogen-bonding capabilities, influencing both reactivity and solid-state packing.

Key structural parameters inferred from related systems include:

  • Bond lengths: The C=S bond in thione groups typically measures ~1.67 Å, as observed in pyrazine-2(1H)-thione .

  • Tautomerism: The thione-thiol equilibrium (Scheme 1) is critical for understanding reactivity, with the thione form often dominating in solid matrices .

Scheme 1: Tautomeric equilibrium between 5-hydroxypyrimidine-2(1H)-thione (thione form) and its thiol counterpart.

Spectral Characterization

While direct spectral data for 5-hydroxypyrimidine-2(1H)-thione are scarce, infrared (IR) signatures of related thiones provide benchmarks:

  • C=S stretch: Strong absorption near 670–710 cm⁻¹ .

  • O–H stretch: Broad band ~3200–3400 cm⁻¹ for the hydroxyl group .

  • N–H vibrations: Peaks at 1550–1600 cm⁻¹ in thione tautomers .

Nuclear magnetic resonance (NMR) predictions based on analogues suggest:

  • ¹H NMR: Downfield-shifted protons adjacent to sulfur (δ 8.5–9.5 ppm) and hydroxyl (δ 5.0–6.0 ppm).

  • ¹³C NMR: C2 resonance near δ 180–190 ppm characteristic of thiocarbonyl groups .

Synthetic Pathways and Reactivity

Synthesis Strategies

Though no explicit synthesis of 5-hydroxypyrimidine-2(1H)-thione is reported, plausible routes include:

  • Thionation of pyrimidinones: Treatment of 5-hydroxypyrimidin-2(1H)-one with Lawesson’s reagent or phosphorus pentasulfide.

  • Cyclocondensation: Reaction of thiourea derivatives with α,β-diketones or hydroxy-substituted enones.

The one-pot synthesis of thiadiazine thiones demonstrates the feasibility of constructing sulfur-containing heterocycles under mild conditions, a strategy potentially adaptable to pyrimidine systems.

Photochemical Behavior

UV irradiation studies on N-hydroxypyridine-2(1H)-thione revealed hydroxyl group abstraction and subsequent formation of mercaptopyridine derivatives. By analogy, 5-hydroxypyrimidine-2(1H)-thione may undergo similar photolysis, yielding 2-mercaptopyrimidine and water (Scheme 2). Matrix isolation experiments in solid hydrogen showed >90% conversion efficiency for related compounds , suggesting comparable reactivity in pyrimidine analogues.

Scheme 2: Proposed photodecomposition pathway for 5-hydroxypyrimidine-2(1H)-thione under UV irradiation.

Solid-State Properties and Supramolecular Assembly

Crystallographic Insights

Pyrazine-2(1H)-thione crystallizes in the monoclinic space group P2₁/m, with molecules linked via N–H⋯N and C–H⋯S hydrogen bonds . Similar packing motifs are anticipated for 5-hydroxypyrimidine-2(1H)-thione, where the hydroxyl group could participate in O–H⋯S or O–H⋯N interactions. Key metrics from analogous structures include:

Interaction TypeDistance (Å)Angle (°)
N–H⋯N2.893165.2
C–H⋯S3.716–3.797142.8

Hydrogen-Bonding Networks

The coexistence of thione and hydroxyl groups enables diverse hydrogen-bonding patterns:

  • Intramolecular: S⋯H–O interactions stabilizing specific tautomers.

  • Intermolecular: Chains or sheets sustained by N–H⋯O and O–H⋯S contacts, as seen in 5-hydroxyalkylated thiadiazine thiones .

Computational and Predictive Analyses

Molecular Docking

Docking studies of active thiadiazine thiones revealed strong interactions with μOR’s transmembrane domain (binding energy: −8.2 to −9.6 kcal/mol). Key residues involved include Asp147 (hydrogen bonding) and Trp293 (π–π stacking).

ADMET Profiling

Predicted properties for hypothetical 5-hydroxypyrimidine-2(1H)-thione derivatives:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg).

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